REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].NC1C(=O)C(=O)C=1NCC[S:17][C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([CH2:24][N:25]2[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]2)[CH:19]=1.S([O-])([O-])(=O)=O.[Na+].[Na+].O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.Cl.[OH-].[NH4+]>CCOCC.O>[N:25]1([CH2:24][C:20]2[CH:19]=[C:18]([SH:17])[CH:23]=[CH:22][CH:21]=2)[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]1 |f:0.1.2.3.4.5,7.8.9,10.11,13.14|
|
Name
|
|
Quantity
|
45.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
2200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
3,3'-N,N-di(piperidino)benzenecarboxamide
|
Quantity
|
141.5 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(C1=O)=O)NCCSC1=CC(=CC=C1)CN1CCCCC1
|
Name
|
|
Quantity
|
2200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
550 g
|
Type
|
reactant
|
Smiles
|
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
The filter cake was stirred with 3000 mL of water
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added, dropwise under nitrogen
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
The solution was exhaustively extracted with ether
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)CC=1C=C(C=CC1)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 g | |
YIELD: CALCULATEDPERCENTYIELD | 180.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |